molecular formula C10H16ClNO B2715276 N-(4-Phenylbutyl)hydroxylamine hydrochloride CAS No. 2126161-14-4

N-(4-Phenylbutyl)hydroxylamine hydrochloride

Cat. No.: B2715276
CAS No.: 2126161-14-4
M. Wt: 201.69
InChI Key: SAVAKPOOUWAOCT-UHFFFAOYSA-N
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Description

N-(4-Phenylbutyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₆ClNO. It is a versatile small molecule scaffold used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenylbutyl)hydroxylamine hydrochloride typically involves the reaction of 4-phenylbutylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N-(4-Phenylbutyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Phenylbutyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: N-(4-Phenylbutyl)hydroxylamine hydrochloride is unique due to its combination of the phenylbutyl and hydroxylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial processes .

Biological Activity

N-(4-Phenylbutyl)hydroxylamine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H17ClN2OC_{12}H_{17}ClN_{2}O and a molecular weight of approximately 234.73 g/mol. The compound features a hydroxylamine functional group, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

  • Antibacterial Activity : The compound's structural similarity to sulfonamides suggests potential antibacterial effects by inhibiting bacterial folic acid synthesis.
  • Anticancer Properties : Compounds with hydroxylamine functionalities have been studied for their ability to modulate enzyme activities involved in cancer progression, particularly through histone deacetylase (HDAC) inhibition .
  • Enzyme Modulation : Preliminary studies indicate that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering biochemical pathways critical for cellular function.
  • Signal Transduction Modulation : It is believed to affect signal transduction pathways, although detailed mechanisms require further exploration.

Research Findings and Case Studies

Several studies have evaluated the efficacy of this compound and its derivatives:

  • Anticancer Activity : A study on related hydroxylamine derivatives demonstrated significant HDAC inhibition, leading to cell cycle arrest and apoptosis in breast cancer cell lines (MDA-MB-231). This suggests that this compound could have similar effects due to its structural characteristics .
  • Antibacterial Potential : Investigations into the antibacterial properties of hydroxylamines indicate that compounds with similar structures can effectively inhibit bacterial growth. The sulfonamide-like properties of this compound may enhance its antibacterial efficacy.
  • Metabolic Interactions : Interaction studies reveal that the compound may influence drug metabolism by modulating enzyme activities associated with pharmacokinetics. This highlights its potential as a lead compound in drug discovery.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
N-Hydroxy-N'-(4-butyl-2-methylphenyl)glycinamideC18H26N3O3Hydroxylamine and glycinamide structure; potential neuroprotective effects.
SulfanilamideC12H14N2O3SClassic sulfonamide antibiotic; known for antibacterial properties.
3-Chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamideC16H22ClN2O3SStudied for interactions with specific enzymes; potential therapeutic applications.

Properties

IUPAC Name

N-(4-phenylbutyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c12-11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVAKPOOUWAOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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